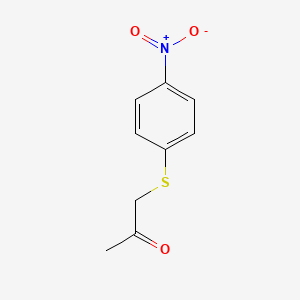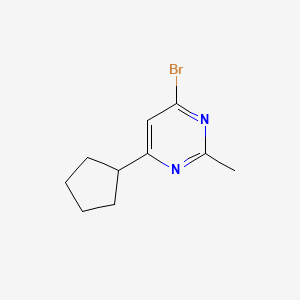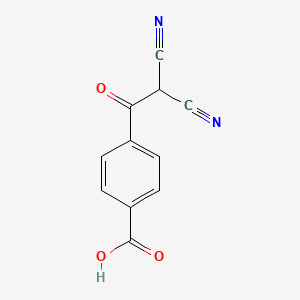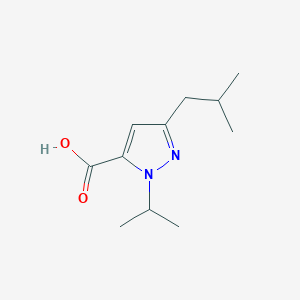
2-Propanone, 1-(p-nitrophenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-nitrophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a nitrophenyl group attached to a sulfanyl-propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-nitrophenyl)sulfanyl]propan-2-one typically involves the reaction of 4-nitrothiophenol with 2-bromoacetone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion formed from 4-nitrothiophenol attacks the electrophilic carbon of 2-bromoacetone, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1-[(4-nitrophenyl)sulfanyl]propan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-nitrophenyl)sulfanyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to generate the nucleophilic species.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1-[(4-aminophenyl)sulfanyl]propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-nitrophenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)sulfanyl]propan-2-one involves its interaction with thiol groups in proteins and enzymes. The sulfanyl group can form covalent bonds with cysteine residues, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways, depending on the specific target protein or enzyme.
Comparison with Similar Compounds
Similar Compounds
1-[(4-aminophenyl)sulfanyl]propan-2-one: Similar structure but with an amino group instead of a nitro group.
1-[(4-methylphenyl)sulfanyl]propan-2-one: Similar structure but with a methyl group instead of a nitro group.
1-[(4-chlorophenyl)sulfanyl]propan-2-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-[(4-nitrophenyl)sulfanyl]propan-2-one is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct reactivity and potential for diverse chemical transformations. The nitro group can undergo reduction to form an amino group, while the sulfanyl group can participate in oxidation and substitution reactions, making this compound versatile for various synthetic applications.
Properties
CAS No. |
25784-85-4 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H9NO3S/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
NMRWIARNFRTDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13256735.png)
![(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine](/img/structure/B13256739.png)
![2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13256745.png)
![2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13256751.png)


![2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13256780.png)


![(Cyclopropylmethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13256796.png)
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B13256799.png)

![2-[(1-Benzothiophen-7-yl)amino]propan-1-ol](/img/structure/B13256806.png)
